2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one
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Overview
Description
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a hydroxy group, and a phenylisoindolone core
Preparation Methods
The synthesis of 2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the isoindolone core through intramolecular reactions.
Hydroxylation: Introduction of the hydroxy group to the isoindolone structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Shares the chloro-nitrophenyl group but lacks the isoindolone core.
3-Hydroxy-3-phenylisoindolone: Lacks the chloro-nitrophenyl group but shares the isoindolone core.
2-Chloro-4-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the hydroxy group.
Properties
CAS No. |
3532-64-7 |
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Molecular Formula |
C20H13ClN2O4 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H13ClN2O4/c21-17-12-14(23(26)27)10-11-18(17)22-19(24)15-8-4-5-9-16(15)20(22,25)13-6-2-1-3-7-13/h1-12,25H |
InChI Key |
TWDJVCDAEAHIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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